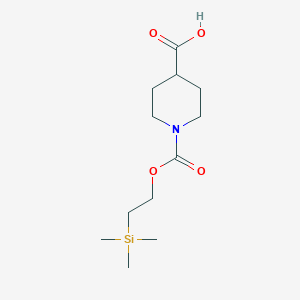

1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-trimethylsilylethoxycarbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4Si/c1-18(2,3)9-8-17-12(16)13-6-4-10(5-7-13)11(14)15/h10H,4-9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUKVHCGVMDVHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)N1CCC(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Piperidine-4-Carboxylic Acid as Methyl Ester

Reagents : Piperidine-4-carboxylic acid, methanol (MeOH), sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).

Procedure :

-

Dissolve piperidine-4-carboxylic acid (1.0 eq) in excess methanol.

-

Add catalytic H₂SO₄ (0.1 eq) and reflux at 65°C for 12 hours.

-

Concentrate under reduced pressure and purify via recrystallization (ethyl acetate/hexane).

Yield : 85–92% (white crystalline solid).

Characterization :

-

¹H NMR (500 MHz, CDCl₃): δ 3.72 (s, 3H, COOCH₃), 3.20–3.05 (m, 2H, NCH₂), 2.55–2.40 (m, 1H, CH), 2.30–2.15 (m, 2H, CH₂), 1.90–1.70 (m, 4H, CH₂).

-

IR (KBr): 1725 cm⁻¹ (C=O ester), 1220 cm⁻¹ (C-O).

This step ensures the carboxylic acid is inert during subsequent reactions.

Introduction of the Teoc Protecting Group

Reagents : Methyl piperidine-4-carboxylate, 2-(trimethylsilyl)ethyl chloroformate (Teoc-Cl), N,N-diisopropylethylamine (DIPEA), dichloromethane (DCM).

Procedure :

-

Dissolve methyl piperidine-4-carboxylate (1.0 eq) in anhydrous DCM under nitrogen.

-

Add DIPEA (2.5 eq) dropwise at 0°C, followed by Teoc-Cl (1.2 eq).

-

Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and concentrate.

Yield : 78–85% (colorless oil).

Characterization :

-

¹³C NMR (125 MHz, CDCl₃): δ 170.5 (C=O ester), 155.3 (C=O carbamate), 66.8 (OCH₂CH₂Si), 44.2 (NCH₂), 28.1 (Si(CH₃)₃).

-

LC-MS (ES-API): m/z = 318.2 [M+H]⁺.

The Teoc group provides stability under acidic conditions, enabling subsequent deprotection steps.

Deprotection of Methyl Ester to Carboxylic Acid

Reagents : Methyl 1-Teoc-piperidine-4-carboxylate, lithium hydroxide (LiOH), tetrahydrofuran (THF), water.

Procedure :

-

Dissolve the methyl ester (1.0 eq) in THF:H₂O (3:1).

-

Add LiOH (3.0 eq) and stir at 50°C for 4 hours.

-

Acidify with 1M HCl (pH 2–3), extract with ethyl acetate, and concentrate.

Yield : 90–95% (off-white solid).

Characterization :

-

¹H NMR (500 MHz, DMSO-d₆): δ 12.1 (br s, 1H, COOH), 4.20–4.05 (m, 2H, OCH₂), 3.30–3.15 (m, 2H, NCH₂), 2.50–2.35 (m, 1H, CH), 1.85–1.60 (m, 4H, CH₂).

-

IR (KBr): 1705 cm⁻¹ (C=O acid), 1250 cm⁻¹ (C-O carbamate).

Mechanistic Insights and Side Reactions

The Teoc protection step proceeds via a nucleophilic acyl substitution mechanism:

-

Base activation : DIPEA deprotonates the piperidine nitrogen, enhancing nucleophilicity.

-

Electrophilic attack : The activated amine attacks the electrophilic carbonyl carbon of Teoc-Cl, displacing chloride.

Common side reactions :

-

Over-alkylation at the nitrogen (mitigated by using 1.2 eq of Teoc-Cl).

-

Hydrolysis of Teoc-Cl in aqueous conditions (prevented by anhydrous solvents).

Analytical Validation and Comparative Data

Chemical Reactions Analysis

Types of Reactions: 1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the trimethylsilyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The ethoxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid, differing primarily in the substituent at the 1-position of the piperidine ring. Key comparisons include:

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

- Structure : Ethoxycarbonyl (Eoc) group at the 1-position.

- Synthesis : Prepared via reaction of piperidine-4-carboxylic acid with ethyl chloroformate in the presence of Na₂CO₃ .

- Properties: Solubility: Moderately soluble in polar solvents (e.g., methanol, DMSO) . Log S: -2.1 (indicating moderate aqueous solubility) . Stability: Stable under basic conditions but hydrolyzes under strong acidic or alkaline conditions.

- Applications : Intermediate in peptide synthesis and drug discovery.

1-(Methoxycarbonyl)piperidine-4-carboxylic Acid

- Structure : Methoxycarbonyl (Moc) group at the 1-position.

- Synthesis : Reacts piperidine-4-carboxylic acid with methyl chloroformate in THF and aqueous NaHCO₃ .

- Properties :

- Applications : Used in the synthesis of carbamate-linked bioactive molecules.

1-(tert-Butoxycarbonyl)piperidine-4-carboxylic Acid (Boc Derivative)

- Structure : tert-Butoxycarbonyl (Boc) group at the 1-position.

- Synthesis : Generated via reaction with di-tert-butyl dicarbonate (Boc anhydride) .

- Properties :

- Stability : Highly stable under basic conditions but cleaved with trifluoroacetic acid (TFA).

- Solubility : Poor aqueous solubility due to the hydrophobic Boc group.

- Applications : Common in solid-phase peptide synthesis (SPPS).

1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylic Acid

- Structure : 4-Sulfamoylbenzoyl group at the 1-position.

- Synthesis : Prepared by saponification of ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate with NaOH .

- Biological Activity: Acts as a carbonic anhydrase inhibitor (IC₅₀ values in nanomolar range) .

- Applications : Investigated for anticancer and antiglaucoma therapies.

1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid

- Structure : 2-Chlorobenzoyl group at the 1-position.

- Properties: Solubility: Slightly soluble in chloroform and methanol . Reactivity: The electron-withdrawing chloro group enhances electrophilicity for nucleophilic substitutions.

- Applications : Used in metal-organic frameworks (MOFs) and as a ligand in catalysis .

Comparative Analysis Table

Research Findings and Trends

- Reactivity : Teoc derivatives exhibit superior acid lability compared to Boc or Eoc analogs, enabling milder deprotection conditions (e.g., using CsF or TFA/water) .

- Biological Relevance : Sulfamoyl and benzoyl derivatives demonstrate targeted bioactivity, whereas Teoc and Eoc derivatives are primarily synthetic intermediates.

- Solubility Trends : Bulky substituents (e.g., Teoc, Boc) reduce aqueous solubility but enhance compatibility with organic reaction conditions.

Biological Activity

1-((2-(Trimethylsilyl)ethoxy)carbonyl)piperidine-4-carboxylic acid, identified by its CAS number 372947-13-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies to provide a comprehensive understanding of its activity.

Synthesis

The synthesis of this compound involves several key steps:

- Starting Materials : The synthesis begins with the appropriate piperidine derivative and trimethylsilyl ethyl ester.

- Reagents : Common reagents include tert-butyl bromoacetate and palladium catalysts.

- Purification : The final product is purified through column chromatography, yielding a compound suitable for biological evaluation.

Synthesis Summary Table

| Step | Description |

|---|---|

| 1 | Combine piperidine derivative with trimethylsilyl ethyl ester. |

| 2 | Use tert-butyl bromoacetate as a coupling agent. |

| 3 | Purify using column chromatography. |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that it may function as an inhibitor of specific kinases, which are crucial in cellular signaling pathways.

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant activity against several cancer cell lines. For instance:

- IC50 Values : Preliminary studies report IC50 values in the low micromolar range against human cancer cell lines, indicating potent antiproliferative effects.

In Vivo Studies

In vivo studies have further validated the efficacy of this compound:

- Tumor Models : In mouse models, treatment with this compound resulted in reduced tumor growth rates compared to control groups.

Biological Activity Summary Table

| Activity Type | Cell Line/Model | IC50 (µM) |

|---|---|---|

| Antiproliferative | HCT116 (Colon Cancer) | 0.64 |

| Tumor Growth Inhibition | Mouse Xenograft Model | Significant Reduction |

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound in HCT116 colon cancer cells. The compound was found to inhibit cell proliferation effectively, with an IC50 value indicating strong potency.

Case Study 2: Kinase Inhibition

Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. The results showed that it could significantly reduce kinase activity, suggesting a potential role in targeted cancer therapies.

Q & A

Q. What kinetic studies are relevant for optimizing Teoc group stability?

Q. How to evaluate the compound’s bioactivity in enzyme inhibition assays?

- Screen against target enzymes (e.g., proteases) using fluorogenic substrates. Compare IC50 values with analogs lacking the Teoc group to determine steric/electronic effects. Use SPR or ITC for binding affinity measurements .

Comparative & Methodological Insights

Q. How does Teoc compare to Boc/Fmoc in piperidine protection?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.